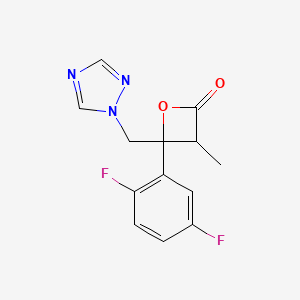![molecular formula C15H17NO2 B12286880 2-[2-(Benzyloxy)ethoxy]aniline](/img/structure/B12286880.png)
2-[2-(Benzyloxy)ethoxy]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(Benzyloxy)ethoxy]aniline is an organic compound with the molecular formula C15H17NO2 It is characterized by the presence of a benzyloxy group attached to an ethoxy chain, which is further connected to an aniline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Benzyloxy)ethoxy]aniline typically involves the reaction of 2-chloroethanol with benzyl alcohol to form 2-(benzyloxy)ethanol. This intermediate is then reacted with aniline under basic conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reactions are typically carried out in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(Benzyloxy)ethoxy]aniline undergoes various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid.
Reduction: Nitro group reduction results in the formation of aniline derivatives.
Substitution: Electrophilic aromatic substitution can introduce various substituents onto the aniline ring.
Wissenschaftliche Forschungsanwendungen
2-[2-(Benzyloxy)ethoxy]aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 2-[2-(Benzyloxy)ethoxy]aniline involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the aniline moiety can engage in π-π stacking and other aromatic interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets, thereby modulating biological pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[2-(Phenylmethoxy)ethoxy]aniline
- 2-[2-(Methoxy)ethoxy]aniline
- 2-[2-(Ethoxy)ethoxy]aniline
Uniqueness
2-[2-(Benzyloxy)ethoxy]aniline is unique due to the presence of the benzyloxy group, which imparts distinct chemical and physical properties. This structural feature can enhance the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C15H17NO2 |
|---|---|
Molekulargewicht |
243.30 g/mol |
IUPAC-Name |
2-(2-phenylmethoxyethoxy)aniline |
InChI |
InChI=1S/C15H17NO2/c16-14-8-4-5-9-15(14)18-11-10-17-12-13-6-2-1-3-7-13/h1-9H,10-12,16H2 |
InChI-Schlüssel |
RWIXRDGGAOWECL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COCCOC2=CC=CC=C2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,27-bis(2-butyloctyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaene](/img/structure/B12286804.png)

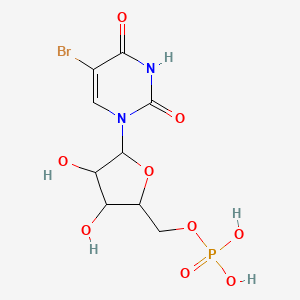
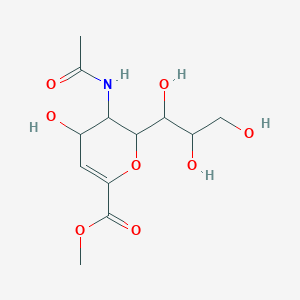

![6-Amino-2-[[2-amino-3-(carboxymethylsulfanyl)propanoyl]amino]hexanoic acid](/img/structure/B12286829.png)
![7-[5-[5-[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one](/img/structure/B12286834.png)
![4-Azido-2,3-bis(phenylmethoxy)-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B12286840.png)
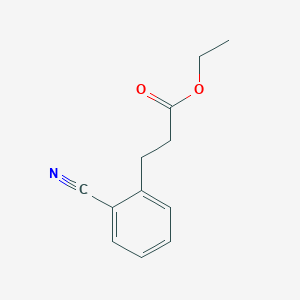
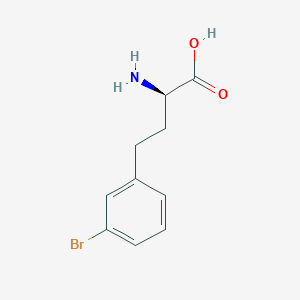
![10-Propyl-3,10-diazabicyclo[4.3.1]decan-4-one](/img/structure/B12286850.png)


